Home > Products > Screening Compounds P18547 > 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione - 359901-65-8

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2516295
CAS Number: 359901-65-8
Molecular Formula: C26H30N6O2
Molecular Weight: 458.566
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound serves as a central structure in the study described in the first research paper []. It exhibits significant prophylactic antiarrhythmic activity, with an LD50/ED50 ratio of 54.9 [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound, identified as compound 15 in the first research paper [], also displays potent prophylactic antiarrhythmic activity, with an LD50/ED50 ratio of 55.0 [].

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This derivative, designated as compound 11 in the study [], exhibits notable hypotensive activity.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-8-(pyridin-2-yl-methylamino)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: Identified as compound 12 in the first research paper [], this analog also exhibits hypotensive activity.

Synthesis Analysis

The synthesis of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves several steps:

  1. Starting Materials: The synthesis begins with readily available purine derivatives and piperazine compounds.
  2. Reactions: Key reactions include alkylation and acylation processes. For instance, the introduction of the benzylpiperazine moiety can be achieved through nucleophilic substitution reactions.
  3. Conditions: The reactions are often conducted under controlled temperatures (typically between 0°C to 50°C) and in various solvents such as dimethyl sulfoxide or acetonitrile to optimize yield and purity.
  4. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Specific methodologies may vary depending on the desired substituents and functional groups on the purine ring .

Molecular Structure Analysis

The molecular structure of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione features a purine core with various substituents:

  • Purine Ring: The structure contains a fused bicyclic system characteristic of purines.
  • Substituents: The compound has two methyl groups at positions 1 and 3 of the purine ring, a benzylpiperazine at position 8, and a methylbenzyl group at position 7.

The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand steric interactions and electronic properties that influence its biological activity .

Chemical Reactions Analysis

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione participates in various chemical reactions:

  1. Enzymatic Reactions: As a DPP-IV inhibitor, it interacts with the active site of the enzyme, preventing substrate binding and subsequent hydrolysis of incretin hormones.
  2. Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, affecting its stability and bioavailability.
  3. Oxidation/Reduction: Depending on its environment, it can participate in oxidation-reduction reactions which may alter its pharmacological properties.

These reactions are critical for understanding its mechanism of action and potential side effects in therapeutic applications .

Mechanism of Action

The primary mechanism of action for 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves:

  • Inhibition of Dipeptidyl Peptidase IV: By binding to DPP-IV, this compound prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion in response to meals while decreasing glucagon levels.

This mechanism enhances glucose-dependent insulin secretion and contributes to improved glycemic control in diabetic patients .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione include:

These properties are essential for determining formulation strategies in pharmaceutical applications .

Applications

The scientific applications of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione primarily revolve around its role as a DPP-IV inhibitor:

  1. Diabetes Management: It is studied for its potential use in treating type 2 diabetes mellitus by enhancing glycemic control through incretin modulation.
  2. Research Tool: This compound serves as a valuable tool in pharmacological research for understanding glucose metabolism and developing new diabetes therapies.

Ongoing studies aim to further elucidate its efficacy and safety profiles in clinical settings .

Properties

CAS Number

359901-65-8

Product Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Molecular Formula

C26H30N6O2

Molecular Weight

458.566

InChI

InChI=1S/C26H30N6O2/c1-19-8-7-11-21(16-19)18-32-22-23(28(2)26(34)29(3)24(22)33)27-25(32)31-14-12-30(13-15-31)17-20-9-5-4-6-10-20/h4-11,16H,12-15,17-18H2,1-3H3

InChI Key

CNMOVBIQWZLUQY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.